molecular formula C9H12O5S2 B1302818 [3,5-Bis(methylsulfonyl)phenyl]methanol CAS No. 849924-86-3

[3,5-Bis(methylsulfonyl)phenyl]methanol

Cat. No.: B1302818
CAS No.: 849924-86-3
M. Wt: 264.3 g/mol
InChI Key: IDDJNQHFOJHFCH-UHFFFAOYSA-N
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Description

[3,5-Bis(methylsulfonyl)phenyl]methanol is an organic compound with the molecular formula C₉H₁₂O₅S₂ and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of two methylsulfonyl groups attached to a phenyl ring, with a methanol group at the para position relative to the methylsulfonyl groups. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Bis(methylsulfonyl)phenyl]methanol typically involves the sulfonation of a suitable phenyl precursor followed by the introduction of the methanol group. One common method involves the reaction of 3,5-dimethylphenol with sulfur trioxide to introduce the sulfonyl groups, followed by oxidation to form the sulfone. The final step involves the reduction of the carbonyl group to form the methanol derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation and reduction reactions under controlled conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[3,5-Bis(methylsulfonyl)phenyl]methanol is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of [3,5-Bis(methylsulfonyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methylsulfonyl groups enhances its ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The methanol group can also participate in hydrogen bonding, further stabilizing these interactions .

Comparison with Similar Compounds

    [3,5-Bis(methylsulfonyl)benzonitrile]: Similar structure but with a nitrile group instead of a methanol group.

    [3,5-Bis(methylsulfonyl)benzaldehyde]: Similar structure but with an aldehyde group instead of a methanol group.

    [3,5-Bis(methylsulfonyl)phenyl]methane: Similar structure but without the hydroxyl group.

Uniqueness: [3,5-Bis(methylsulfonyl)phenyl]methanol is unique due to the presence of both methylsulfonyl and methanol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

[3,5-bis(methylsulfonyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5S2/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDJNQHFOJHFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)CO)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375549
Record name [3,5-bis(methylsulfonyl)phenyl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849924-86-3
Record name 3,5-Bis(methylsulfonyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849924-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,5-bis(methylsulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-Bis(methylsulfonyl)phenyl)methanol
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